2-Methyl-4-(oxan-4-yloxy)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(oxan-4-yloxy)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-11-5-2-10(12-8)14-9-3-6-13-7-4-9/h2,5,9H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUWBPQDSWUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 Oxan 4 Yloxy Pyrimidine
Established Synthetic Pathways for Pyrimidine (B1678525) O-Ethers
The synthesis of pyrimidine O-ethers, such as 2-Methyl-4-(oxan-4-yloxy)pyrimidine, is typically achieved through a convergent strategy that combines a pre-formed pyrimidine core with an alcohol moiety. This approach relies on well-understood principles of heterocyclic chemistry.
Nucleophilic Aromatic Substitution Strategies at the Pyrimidine C4 Position
A cornerstone in the synthesis of 4-alkoxypyrimidines is the nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to attack by nucleophiles, particularly when activated by a suitable leaving group at the C2, C4, or C6 positions. nih.govmasterorganicchemistry.com In the case of 2,4-disubstituted pyrimidines, such as those with halogen atoms, substitution generally occurs selectively at the C4 position. stackexchange.com This regioselectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during attack at the C4-position, as it allows for delocalization onto both ring nitrogen atoms. stackexchange.comlibretexts.org
The typical precursor for this transformation is a 4-halopyrimidine, most commonly 4-chloro-2-methylpyrimidine (B1348355). The reaction proceeds by treating the 4-halopyrimidine with the desired alcohol in the presence of a base. The base deprotonates the alcohol, generating a more potent alkoxide nucleophile, which then attacks the electron-deficient C4 carbon of the pyrimidine ring, displacing the halide ion to form the corresponding ether. nih.govacs.org
Table 1: Key Features of Nucleophilic Aromatic Substitution at the Pyrimidine C4 Position
| Feature | Description | Reference |
|---|---|---|
| Substrate | 4-Halo-2-methylpyrimidine (e.g., 4-chloro-2-methylpyrimidine) | thieme.de |
| Nucleophile | Alcohol (e.g., Tetrahydrofuran-4-ol) | acs.org |
| Key Intermediate | Meisenheimer complex | nih.gov |
| Regioselectivity | Preferential substitution at the C4 position over C2. | stackexchange.com |
| Reaction Conditions | Typically performed in the presence of a base (e.g., NaOH, NaH) to generate the alkoxide. | libretexts.org |
Strategies for Introducing the Oxan-4-yl Moiety
The oxan-4-yl group, also known as the tetrahydropyran-4-yl (THP) moiety, is a common structural motif in biologically active compounds. While numerous methods exist for the de novo synthesis of tetrahydropyran (B127337) rings, such as Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular hydroalkoxylation, the most direct strategy for introducing the oxan-4-yloxy substituent onto the pyrimidine core involves using tetrahydrofuran-4-ol (oxan-4-ol) as a building block. rsc.orgnih.govresearchgate.netorganic-chemistry.org
In the context of synthesizing this compound, tetrahydrofuran-4-ol serves as the nucleophilic component in the SNAr reaction described previously. The hydroxyl group of tetrahydrofuran-4-ol attacks the C4 position of 4-chloro-2-methylpyrimidine, leading to the formation of the desired ether linkage.
Formation of the 2-Methylpyrimidine (B1581581) Core Structure
The fundamental pyrimidine ring system is classically synthesized via the condensation of a 1,3-dielectrophile with an N-C-N fragment, typically an amidine. organic-chemistry.orgwikipedia.org For the synthesis of the 2-methylpyrimidine core, the specific amidine required is acetamidine (B91507).
The Principal Pyrimidine Synthesis involves reacting acetamidine with a 1,3-dicarbonyl compound or a functional equivalent. Variations of this method allow for the construction of pyrimidines with diverse substitution patterns. For instance, to build a precursor like 4-hydroxy-2-methylpyrimidine (B146051) (which exists in tautomeric equilibrium with 2-methylpyrimidin-4(3H)-one), acetamidine can be condensed with a β-ketoester, such as ethyl acetoacetate. The resulting 4-hydroxy-2-methylpyrimidine can then be chlorinated, often using phosphoryl chloride (POCl₃), to yield 4-chloro-2-methylpyrimidine, the key intermediate for the subsequent SNAr reaction. google.com
Advanced Synthetic Approaches and Chemo-selectivity in Building Complex Pyrimidine Analogues
Beyond the foundational syntheses, modern organic chemistry offers powerful tools for the selective functionalization of the pyrimidine ring, enabling the creation of complex molecular architectures.
Application of Cross-Coupling Reactions for Pyrimidine Functionalization
Palladium- and copper-catalyzed cross-coupling reactions have become indispensable for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to pyrimidine systems. researchgate.net These reactions allow for the introduction of a vast array of substituents (e.g., aryl, heteroaryl, alkyl, alkynyl) onto the pyrimidine scaffold with high chemo- and regioselectivity. nih.govnih.gov
Starting with a halogenated pyrimidine, such as 4-chloro-2-methylpyrimidine, various cross-coupling reactions can be employed:
Suzuki-Miyaura Coupling: Reacts the halopyrimidine with a boronic acid or ester to introduce aryl or vinyl groups. nih.govnih.gov
Stille Coupling: Uses organostannanes as the coupling partner. researchgate.net
Sonogashira Coupling: Introduces alkynyl groups by coupling with a terminal alkyne. nih.gov
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines. nih.gov
These reactions can be used to modify the pyrimidine core before or after the introduction of the oxan-4-yloxy moiety, providing flexible pathways to complex analogues. For example, a Suzuki coupling could be used to install an aryl group at the C6 position of 4-chloro-2-methylpyrimidine before the subsequent SNAr reaction with oxan-4-ol.
Table 2: Common Cross-Coupling Reactions for Pyrimidine Functionalization
| Reaction Name | Catalyst System (Typical) | Reagent | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃) | Ar-B(OH)₂ | C-C (Aryl) | nih.govnih.gov |
| Sonogashira | Pd catalyst, Cu(I) cocatalyst | R-C≡CH | C-C (Alkynyl) | nih.gov |
| Stille | Pd catalyst | R-Sn(Bu)₃ | C-C | researchgate.net |
| Buchwald-Hartwig | Pd catalyst, Ligand | R₂NH | C-N | nih.gov |
Derivatization of Precursor Molecules Bearing the Pyrimidine-Oxy Linkage
Another advanced strategy involves the modification of a molecule that already contains the core this compound structure or a closely related analogue. This approach is valuable for late-stage functionalization, where sensitive functional groups are introduced at the end of a synthetic sequence.
Research on related structures demonstrates the feasibility of this approach. For example, in the synthesis of derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate, the ethyl ester precursor is converted into a hydrazide by reaction with hydrazine. nih.gov This hydrazide is then further reacted with various aldehydes and ketones to generate a library of hydrazone derivatives. nih.gov This illustrates that functional groups on the pyrimidine ring or its substituents can be selectively transformed without cleaving the pyrimidine-oxy linkage. For the title compound, potential derivatization could involve reactions at the 2-methyl group (e.g., deprotonation followed by reaction with an electrophile) or electrophilic aromatic substitution at the C5 position, if the ring is sufficiently activated.
Reaction Mechanism Analysis and Optimization of Synthetic Protocols
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method in heterocyclic chemistry involves the reaction of an activated pyrimidine precursor, typically 2-methyl-4-chloropyrimidine, with the nucleophile tetrahydropyran-4-olate (the deprotonated form of tetrahydropyran-4-ol). The precursor, 2-methyl-4-chloropyrimidine, can be synthesized from the more readily available 2-methyl-4-hydroxypyrimidine by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). google.com
Kinetic and Thermodynamic Considerations in Ether Formation
The formation of the ether linkage in this compound is governed by specific kinetic and thermodynamic principles inherent to the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Reaction Mechanism
The SNAr reaction for this transformation is generally understood to proceed via a two-step addition-elimination mechanism.
Addition Step: The reaction initiates with the attack of the nucleophile, the tetrahydropyran-4-olate anion, on the electron-deficient C-4 carbon of the 2-methyl-4-chloropyrimidine ring. This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu The negative charge in this complex is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.
Elimination Step: The aromaticity of the pyrimidine ring is restored in the second, faster step, which involves the expulsion of the leaving group, in this case, a chloride ion (Cl⁻).
Recent computational and experimental studies have suggested that some SNAr reactions, particularly on heterocyclic systems with good leaving groups, may not proceed through a distinct intermediate but rather via a concerted mechanism where the C-O bond formation and C-Cl bond cleavage occur simultaneously. nih.govacs.org For substitutions on pyrimidine, computational analyses have predicted that concerted mechanisms are likely to be common. nih.gov
Kinetic Analysis
The reaction rate can be expressed as: Rate = k[2-methyl-4-chloropyrimidine][tetrahydropyran-4-olate]
Key factors influencing the reaction kinetics are summarized in the table below.
| Factor | Influence on Reaction Rate | Rationale |
| Substrate | Electron-withdrawing groups on the pyrimidine ring increase the rate. | These groups further delocalize the negative charge in the Meisenheimer complex, stabilizing it and lowering the activation energy. chemrxiv.org |
| Leaving Group | The rate generally follows the trend F >> Cl ≈ Br > I. | This is known as the "element effect" and is characteristic of SNAr reactions where the first step (nucleophilic attack) is rate-determining. The high electronegativity of fluorine strongly activates the carbon for attack. nih.gov |
| Nucleophile | A more potent nucleophile (e.g., a less sterically hindered and more basic alkoxide) increases the rate. | A stronger nucleophile attacks the electrophilic carbon more readily, accelerating the rate-determining step. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are preferred. | These solvents effectively solvate the cation (e.g., Na⁺ from the alkoxide base) but do not strongly solvate the nucleophile, leaving it more reactive. They also help to stabilize the charged Meisenheimer complex. nih.gov |
Thermodynamic Profile
The Gibbs free energy of the reaction (ΔG) can be described by the Gibbs-Helmholtz equation, ΔG = ΔH - TΔS, where:
ΔH (Enthalpy): The change in enthalpy is expected to be negative (exothermic). The formation of the stable ether product and a salt (e.g., NaCl) releases energy.
ΔS (Entropy): The change in entropy is expected to be slightly negative or near zero. The reaction involves two reactant molecules combining to form two product molecules (the pyrimidine ether and a salt), so there is no significant change in the number of species.
ΔG (Gibbs Free Energy): Given the negative enthalpy change, the Gibbs free energy for the reaction is expected to be negative, indicating a spontaneous and thermodynamically favorable process. nih.gov
Green Chemistry Principles in Pyrimidine Synthesis
Traditional synthetic protocols for pyrimidine derivatives often rely on volatile organic solvents (VOCs) and harsh reaction conditions. Applying the principles of green chemistry aims to develop more sustainable and environmentally benign synthetic routes for compounds like this compound. rasayanjournal.co.in
Key green strategies focus on alternative solvents, energy efficiency, and waste reduction.
Alternative Solvents: A major focus of green chemistry is the replacement of conventional solvents like DMF or toluene.
Water: Performing SNAr reactions in water is highly desirable. The use of benign polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) can enable these reactions under mild conditions by creating micellar environments that facilitate the interaction between the organic substrate and the aqueous phase. rsc.org
Polyethylene Glycol (PEG): PEG-400 has emerged as a non-toxic, biodegradable, and non-volatile solvent for SNAr reactions on nitrogen-containing heterocycles. It can lead to excellent yields in significantly reduced reaction times. nih.gov
Energy Efficiency:
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically shorten reaction times from hours to minutes. nih.gov This not only improves energy efficiency but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.
Atom Economy and Waste Reduction:
Catalysis: Instead of using stoichiometric amounts of strong bases that generate significant salt waste, catalytic systems can be employed. Phase-transfer catalysts can facilitate the reaction between the aqueous and organic phases, reducing the need for harsh conditions and large solvent volumes.
Solvent-Free Reactions: Mechanical methods like ball milling offer a solventless approach, where reactants are ground together, often with a catalyst, to promote the reaction. rasayanjournal.co.in This "grindstone chemistry" technique minimizes waste and simplifies product isolation. libretexts.org
The following table compares a hypothetical traditional synthesis with a potential greener alternative for the SNAr step.
| Parameter | Traditional Protocol | Greener Protocol |
| Solvent | Dimethylformamide (DMF) or Toluene | Polyethylene Glycol (PEG-400) or Water with HPMC rsc.orgnih.gov |
| Base | Stoichiometric Sodium Hydride (NaH) | Catalytic base with in situ generation of alkoxide |
| Energy Source | Conventional heating (reflux) | Microwave Irradiation nih.gov |
| Reaction Time | Several hours (e.g., 6-12 hours) | Minutes (e.g., 5-30 minutes) nih.govnih.gov |
| Workup | Organic solvent extraction, extensive washing | Simplified extraction, potential for solvent recycling |
| Environmental Impact | High VOC emissions, hazardous waste generation | Reduced VOCs, use of biodegradable solvents, less energy consumption |
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.
Biological Activity and Mechanistic Investigations of 2 Methyl 4 Oxan 4 Yloxy Pyrimidine and Analogues
Assessment of Broad-Spectrum Biological Activities in Model Systems
The exploration of pyrimidine (B1678525) derivatives has revealed a wide range of biological effects, which are often influenced by the nature and position of substituents on the pyrimidine ring.
In Vitro Antimicrobial Potential (Antibacterial, Antifungal)
The pyrimidine core is a constituent of many compounds exhibiting antimicrobial properties. While specific data for 2-Methyl-4-(oxan-4-yloxy)pyrimidine is not available, studies on analogous structures highlight the potential of this chemical class. For instance, various tetrahydropyrimidine (B8763341) analogues have demonstrated promising antibacterial and antifungal activity. nih.gov The antimicrobial efficacy of pyrimidine derivatives is often associated with their ability to interfere with essential cellular processes in microorganisms.
Some pyrimidine derivatives have been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain thiopyrimidine analogues have displayed moderate to significant inhibitory action against bacterial strains like Staphylococcus aureus and Escherichia coli. nih.gov Fused pyrimidine systems, such as pyranopyrimidines and pyranotriazolopyrimidines, have also been synthesized and evaluated for their antimicrobial activities, with some derivatives showing notable effects against various bacterial and fungal strains. mdpi.comresearchgate.net The mechanism of action for antifungal pyrimidine analogues, such as flucytosine, involves interference with fungal DNA and RNA synthesis. nih.gov
Table 1: Examples of Antimicrobial Activity of Pyrimidine Analogues
| Compound Class | Test Organism | Activity | Reference |
| Tetrahydropyrimidines | Bacteria & Fungi | Promising antibacterial and antifungal activity | nih.gov |
| Thiopyrimidines | S. aureus, E. coli | Moderate to significant inhibition | nih.gov |
| Pyranopyrimidines | Bacteria & Fungi | Notable antimicrobial effects | mdpi.comresearchgate.net |
Evaluation of Antiproliferative and Cytostatic Effects on Cancer Cell Lines
The pyrimidine nucleus is a key structural component in many anticancer drugs. While there is no specific data on the antiproliferative effects of this compound, research on related compounds suggests potential in this area. For instance, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have been investigated for their anti-proliferative properties against breast cancer cell lines. nih.gov These studies indicate that certain derivatives can induce cell cycle arrest and exhibit cytotoxic effects on cancer cells.
Furthermore, a variety of pyrimidine derivatives have been synthesized and tested for their antitumor activities against different cancer cell lines, with some compounds showing high inhibitory activity against leukemia cells. nih.gov The mechanism of antiproliferative action for many pyrimidine analogues is linked to their ability to interfere with nucleic acid synthesis, a critical process for rapidly dividing cancer cells.
Table 2: Antiproliferative Activity of Selected Pyrimidine Analogues
| Compound Class | Cancer Cell Line | Effect | Reference |
| Thieno[2,3-d]pyrimidines | Breast Cancer | Anti-proliferative | nih.gov |
| Thiopyrimidine Analogues | Leukemia | High inhibitory activity | nih.gov |
| Carbothioamide Derivative | A549 Lung Cancer | Inhibition of proliferation | nih.gov |
Herbicidal and Plant Growth Modulatory Properties
Pyrimidine derivatives have been a significant focus in the development of new herbicides. scialert.net Although no direct studies on the herbicidal properties of this compound are available, research on analogous 4-alkoxypyrimidine and pyrimidine-biphenyl hybrids has shown potent herbicidal activity. nih.govmdpi.com These compounds often act by inhibiting key enzymes in plant metabolic pathways.
For example, certain pyrimidine derivatives have been identified as inhibitors of acetohydroxyacid synthase (AHAS), a crucial enzyme in the biosynthesis of branched-chain amino acids in plants. nih.gov Another novel mechanism of herbicide action for some pyrimidine-related compounds is the disruption of pyrimidine biosynthesis itself, by targeting enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govresearchgate.net Additionally, some pyrimidine derivatives have been shown to act as plant growth regulators, enhancing the growth of shoots and roots in plants like wheat.
Table 3: Herbicidal and Plant Growth Modulatory Activities of Pyrimidine Analogues
| Compound Class | Activity | Target/Mechanism | Reference |
| Pyrimidine-biphenyl hybrids | Herbicidal | AHAS inhibition | nih.gov |
| Aryl pyrrolidinone anilides | Herbicidal | DHODH inhibition | nih.govresearchgate.net |
| Pyrimidine derivatives | Plant Growth Regulation | Enhancement of shoot and root growth | mdpi.com |
Other Relevant Biological Applications (e.g., Macrofilaricidal, HIV-1 Reverse Transcriptase Inhibition, Enzyme Inhibition)
The versatility of the pyrimidine scaffold extends to other biological applications. A number of pyrimidine derivatives have been investigated for their potential as inhibitors of various enzymes and as antiviral agents.
Specifically, pyrimidine thioethers have emerged as a novel class of HIV-1 reverse transcriptase (RT) inhibitors. nih.gov These compounds have demonstrated activity against wild-type and resistant strains of the virus. Pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus have also been synthesized and shown to inhibit HIV RT in the nanomolar range. scialert.net
In the realm of enzyme inhibition, various pyrimidine derivatives have been explored. For instance, certain 2-phenylpyrimidine (B3000279) derivatives have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme involved in the pathogenesis of gout. nih.gov Other pyrimidine-based compounds have been studied as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation.
Elucidation of Molecular and Cellular Mechanisms of Action (Excluding Human Data)
Understanding the molecular and cellular mechanisms by which pyrimidine analogues exert their biological effects is crucial for the development of new and improved agents.
Identification and Characterization of Biological Targets
Research into the mechanisms of action of various pyrimidine derivatives has led to the identification of several key biological targets in non-human systems.
In the context of herbicidal activity, a significant target for a novel class of herbicides is dihydroorotate dehydrogenase (DHODH) , an enzyme in the de novo pyrimidine biosynthesis pathway in plants. nih.govresearchgate.net Inhibition of this enzyme disrupts the production of pyrimidines, which are essential for DNA and RNA synthesis, leading to plant death. Another well-established target for herbicidal pyrimidines is acetohydroxyacid synthase (AHAS) , which is critical for the synthesis of branched-chain amino acids. nih.gov
For antifungal pyrimidine analogues, a primary mechanism of action is the interference with nucleic acid synthesis. nih.gov For example, flucytosine is converted within fungal cells to fluorouracil, which is then incorporated into RNA, disrupting protein synthesis. It can also be converted to a deoxynucleoside that inhibits DNA synthesis.
In the case of antiviral activity, specifically against HIV-1, the reverse transcriptase (RT) enzyme is a key target. Pyrimidine thioethers and pyrimidine-2,4-dione derivatives have been shown to inhibit the function of HIV-1 RT, preventing the conversion of the viral RNA genome into DNA, a crucial step in the viral life cycle. scialert.netnih.gov
For other enzymatic activities, various targets have been identified. Xanthine oxidase is inhibited by certain 2-phenylpyrimidine derivatives, which is relevant for their potential therapeutic applications. nih.gov Additionally, enzymes such as cyclooxygenase-2 (COX-2) are targeted by specific pyrimidine derivatives, underpinning their anti-inflammatory potential.
Table 4: Identified Biological Targets of Pyrimidine Analogues (Non-Human Data)
| Compound Class | Biological Target | Organism/System | Biological Effect | Reference |
| Aryl pyrrolidinone anilides | Dihydroorotate dehydrogenase (DHODH) | Plants | Herbicidal | nih.govresearchgate.net |
| Pyrimidine-biphenyl hybrids | Acetohydroxyacid synthase (AHAS) | Plants | Herbicidal | nih.gov |
| Flucytosine (analogue) | DNA and RNA synthesis | Fungi | Antifungal | nih.gov |
| Pyrimidine thioethers | HIV-1 Reverse Transcriptase | Virus | Antiviral | nih.gov |
| 2-Phenylpyrimidines | Xanthine oxidase | Enzyme assay | Enzyme inhibition | nih.gov |
| Pyrimidine derivatives | Cyclooxygenase-2 (COX-2) | Enzyme assay | Enzyme inhibition |
Analysis of Cellular Pathways and Signaling Cascades Perturbed by the Compound (e.g., Apoptosis Induction, Cell Cycle Modulation)
The pyrimidine core is a frequent component in molecules designed to perturb cellular signaling pathways, primarily those involved in cell proliferation and programmed cell death (apoptosis). The improper regulation of these processes is a hallmark of diseases like cancer.
Apoptosis Induction: Apoptosis is a form of programmed cell death essential for removing unwanted or damaged cells. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-dependent) pathway. mdpi.com Both pathways converge on the activation of a family of proteases called caspases, which execute the dismantling of the cell. nih.gov The balance between pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, is critical in regulating the intrinsic pathway. nih.gov
Studies on pyrimidine analogues show their capability to induce apoptosis. For instance, certain 4-anilinoquinazolines, which feature a fused pyrimidine ring system, have been identified as potent inducers of apoptosis through the activation of caspase-3. nih.gov This suggests that compounds with a pyrimidine core can trigger the final execution phase of the apoptotic cascade.
Cell Cycle Modulation: The cell cycle and apoptosis are intricately linked processes, often sharing common regulatory molecules. nih.gov Proteins that drive the cell cycle, such as cyclin-dependent kinases (Cdks), and tumor suppressors like p53 and the retinoblastoma protein (pRb), also play roles in sensitizing cells to apoptosis. nih.gov Uncontrolled cell proliferation can trigger apoptotic pathways as a safeguard mechanism. nih.gov Given that many pyrimidine derivatives are designed as kinase inhibitors, including Cdk inhibitors, they can directly influence cell cycle progression. By arresting the cell cycle at specific checkpoints, these compounds can prevent cell division and, in many cases, subsequently trigger apoptosis.
| Compound Class | Affected Pathway | Mechanism | Key Proteins Involved |
|---|---|---|---|
| 4-Anilinoquinazolines | Apoptosis Induction | Activation of effector caspases | Caspase-3 |
| General Pyrimidine Derivatives | Cell Cycle Modulation | Inhibition of cell cycle progression, often leading to apoptosis | Cyclin-Dependent Kinases (Cdks), p53, pRb |
Enzymatic Activity Modulation (e.g., Caspase Activation, ACCase Inhibition, BACE-1 Inhibition, Kinase Inhibition)
The structural features of the pyrimidine ring make it an ideal scaffold for interacting with the active sites of various enzymes, leading to either inhibition or activation.
Kinase Inhibition: Perhaps the most prominent role of pyrimidine derivatives is as kinase inhibitors. nih.gov The pyrimidine core acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site. nih.gov This interaction is foundational to the inhibitory activity of many approved drugs. nih.gov Medicinal chemistry efforts have shown that modifying the substituents at the 2-, 4-, and 5-positions of the pyrimidine ring can dramatically alter potency and selectivity against the human kinome. nih.gov
For example, pyrimidine-based compounds have been developed as potent inhibitors of:
Phosphoinositide 3-kinases (PI3Ks): A family of enzymes critical to cell growth, proliferation, and survival. google.com
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key enzyme in innate immunity signaling pathways. nih.gov
Understudied kinases: Strategic diversification of the pyrimidine scaffold has led to lead compounds for less-investigated kinases such as DRAK1, BMP2K, and MARK3/4. nih.gov
Caspase Activation: In contrast to inhibition, some pyrimidine analogues can induce apoptosis by activating caspases. Caspases are cysteine proteases that exist as inactive zymogens and are activated upon apoptotic signaling. mdpi.com They are broadly classified as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7). mdpi.com A high-throughput screen identified a 2-chloro-4-anilinoquinazoline as a highly active inducer of apoptosis through the activation of caspase-3, with an EC50 of just 2 nM in T47D cells. nih.gov
| Compound/Analogue Class | Enzyme Target | Mode of Action | Therapeutic Area |
|---|---|---|---|
| General Aminopyrimidines | Various Kinases (e.g., DRAK1, MARK3/4) | Inhibition (Hinge-binding) nih.gov | Neurodegeneration, Oncology |
| Specific Pyrimidine Derivatives | PI3-Kinase | Inhibition google.com | Oncology |
| Imidazo[1,2-a]pyrimidine Derivatives | IRAK4 | Inhibition nih.gov | Neuroinflammation |
| 2-Chloro-4-anilinoquinazolines | Caspase-3 | Activation nih.gov | Oncology |
Interrogation of Molecular Interactions (e.g., DNA binding, Receptor binding)
Beyond enzymatic modulation, pyrimidine derivatives can engage in other crucial molecular interactions, including binding to cell surface receptors and nucleic acids.
Receptor Binding: Pyrimidine nucleotides and their analogues are known ligands for P2Y receptors, a class of G protein-coupled receptors (GPCRs). Research into P2Y receptor ligands has shown that modifications on the pyrimidine ring are critical for potency and selectivity. nih.gov For instance, N4-alkyloxycytidine derivatives were found to enhance potency at the P2Y4 receptor. nih.gov Molecular docking studies, using models based on related receptor structures like CXCR4, have helped to rationalize these interactions, suggesting that the P2Y4 receptor has a greater steric tolerance for certain substituents at the N4-position compared to the closely related P2Y2 receptor. nih.gov This highlights how substitutions at the 4-position of a pyrimidine ring—the same position bearing the oxanyloxy group in the title compound—can be pivotal for specific receptor engagement.
DNA Binding: While direct intercalation is one form of interaction, pyrimidine-containing molecules can also affect DNA indirectly. For example, some compounds achieve their anticancer effects by binding to DNA-associated enzymes like topoisomerase, forming a complex that prevents the re-ligation of DNA strands and triggers apoptosis. nih.gov Furthermore, modified pyrimidine nucleobases can be incorporated into DNA and RNA, a strategy used to probe nucleic acid structure and function. google.com
| Interaction Type | Molecular Target | Example Analogue Class | Observed Effect |
|---|---|---|---|
| Receptor Binding | P2Y4 Receptor (GPCR) | N4-alkyloxycytidine Derivatives | Selective Agonism nih.gov |
| Enzyme-DNA Complex | Topoisomerase II-DNA | Camptothecin (contains a pyridine (B92270) ring system) | Inhibition of DNA re-ligation nih.gov |
| Direct Nucleic Acid Modification | DNA/RNA | Modified Pyrimidine Nucleosides | Structural/Functional Probes google.com |
Structure Activity Relationship Sar Analysis of 2 Methyl 4 Oxan 4 Yloxy Pyrimidine Analogues
Systematic Modification and Design of Analogues to Probe Structural Requirements for Activity
The design and synthesis of analogues of a lead compound are fundamental to SAR studies. This involves the strategic and systematic alteration of different parts of the molecule to determine which structural features are essential for its biological effects. For pyrimidine (B1678525) derivatives, this can include modifications at various positions of the pyrimidine ring (positions 2, 4, 5, or 6) to generate a library of substituted compounds. nih.gov This approach allows researchers to probe the structural requirements for activity and to identify key pharmacophoric elements.
Impact of Substitutions on the Pyrimidine Ring on Biological Potency and Selectivity
The pyrimidine ring is a versatile scaffold in medicinal chemistry, and substitutions on this ring can have a profound impact on the biological potency and selectivity of the resulting analogues. humanjournals.com The nature, size, and position of these substituents can influence how the molecule binds to its target receptor and can modulate its pharmacokinetic properties.
In broader studies of pyrimidine derivatives, the introduction of small alkyl groups like a methyl group has been shown to be a critical factor in modulating biological activity. nih.gov For example, in the development of antitumor agents from 2,4-diaminopyrimidine (B92962) derivatives, changing the alkyl group was one of the key modifications explored. nih.gov The presence and nature of such groups can influence the compound's pharmacological profile, including its potency and selectivity.
The oxan-4-yloxy moiety at the C4 position of the pyrimidine ring is another critical determinant of the molecule's biological activity. This group, consisting of a tetrahydropyran (B127337) ring linked via an oxygen atom, can significantly influence binding affinity and efficacy. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with the target protein. The cyclic nature of the oxane ring also introduces conformational rigidity, which can be favorable for binding.
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional shape (conformation) and stereochemistry of a molecule are critical for its interaction with a biological target. Conformational analysis of 2-Methyl-4-(oxan-4-yloxy)pyrimidine and its analogues helps to understand the preferred spatial arrangement of the different parts of the molecule. For instance, the quinoline (B57606) ring system in a related pyrimidine analogue was found to be essentially planar, which can influence stacking interactions. nih.gov
Introducing rigidity into a molecule, for example by using bicyclic systems, can restrict the number of possible conformations, potentially leading to a more favorable binding orientation. nih.gov Stereochemistry is also a crucial factor. In the development of NAPE-PLD inhibitors, the replacement of an N-methylphenethylamine group with an (S)-3-phenylpiperidine, which has a specific stereochemistry, increased the inhibitory potency three-fold. nih.gov This highlights that the specific arrangement of atoms in space can have a dramatic effect on biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors, which are numerical representations of various chemical and physical properties of the molecules, to predict the activity of new, untested compounds.
For pyrimidine derivatives, QSAR models have been successfully developed to explain their inhibitory activity against various targets. nih.govnih.gov These models can identify key descriptors that are correlated with biological potency. For example, in a study of 2-(4-methylsulphonylphenyl)pyrimidine derivatives, descriptors related to atomic properties like electronegativity and polarizability were found to be important for explaining their COX-2 inhibitory activity. nih.gov Similarly, for 3-pyrimidin-4-yl-oxazolidin-2-one derivatives, QSAR models helped to explore the key factors influencing their inhibitory activity against mutant IDH1. nih.govresearchgate.net
By providing predictive insights, QSAR models can guide the design of new analogues with potentially improved activity, thereby streamlining the drug discovery process. These models can help prioritize which compounds to synthesize and test, saving time and resources. mdpi.com
Compound List
| Compound Name |
| This compound |
| 2,4-diaminopyrimidine |
| (S)-3-phenylpiperidine |
| 2-(4-methylsulphonylphenyl)pyrimidine |
| 3-pyrimidin-4-yl-oxazolidin-2-one |
| N-methylphenethylamine |
| Pyrimidine-4-carboxamides |
| Morpholine |
| Piperidine |
| 3,3-difluoropiperidine |
Interactive Data Table: SAR of Pyrimidine Analogues
The following table summarizes the Structure-Activity Relationship findings for various pyrimidine analogues, illustrating the impact of different substituents on their biological activity.
| Scaffold | Position of Modification | Substituent | Observed Effect on Activity | Reference |
| Pyrimidine | C2, C4, C5, or C6 | Various | Altered potency and selectivity | nih.gov |
| Pyrimidine-4-carboxamide | R3 | Piperidine | Tolerated | nih.gov |
| Pyrimidine-4-carboxamide | R3 | 3,3-difluoropiperidine | 2-fold increase in potency | nih.gov |
| Pyrimidine-4-carboxamide | - | (S)-3-phenylpiperidine | 3-fold increase in potency | nih.gov |
| 2,4-diaminopyrimidine | C5 | Amino group | Modification explored for antitumor activity | nih.gov |
| 2,4-diaminopyrimidine | C2 | Thiomethyl group | Specific inhibition of EGFR protein kinase | nih.gov |
| 2-(4-methylsulphonylphenyl)pyrimidine | - | Me, Mp, GATS1p, GATS5p descriptors | Correlated with COX-2 inhibitory activity | nih.gov |
| 3-pyrimidin-4-yl-oxazolidin-2-one | - | Various | Inhibitory activity against mutant IDH1 | nih.govresearchgate.net |
Computational Chemistry and Molecular Modeling of 2 Methyl 4 Oxan 4 Yloxy Pyrimidine
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This technique is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a target protein. nih.govnih.gov
While specific docking studies on 2-Methyl-4-(oxan-4-yloxy)pyrimidine are not extensively documented, research on structurally related pyrimidine (B1678525) derivatives provides a model for its potential interactions. For instance, docking studies on pyridine-containing pyrimidine-2-thiols against cyclooxygenase (COX) enzymes have identified key interactions. ashdin.com One derivative, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol, demonstrated significant binding within the active sites of both COX-1 and COX-2. ashdin.com
Similarly, molecular docking of fused pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been performed against the active sites of DNA gyrase and secreted aspartic protease from C. albicans. johnshopkins.edu These studies reveal that the pyrimidine core can form critical hydrogen bonds and other non-covalent interactions with amino acid residues in the target's active site. For this compound, it is predicted that the pyrimidine nitrogen atoms and the ether oxygen of the oxane ring could act as hydrogen bond acceptors, while the methyl group could engage in hydrophobic interactions.
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govchemrxiv.org This process often utilizes molecular docking to estimate the binding affinity, typically represented as a docking score, for thousands of molecules.
In studies of other heterocyclic compounds, such as thiazolo-pyridopyrimidines, virtual screening was used to identify potential inhibitors of cyclin-dependent kinase 4/6 (CDK4/6). nih.gov Compounds with favorable docking scores were then synthesized and tested for biological activity. nih.gov A similar approach could be applied to a library containing this compound to identify its potential biological targets. The binding affinity is a key predictor of a compound's potential efficacy. For example, docking studies on pyrimidine derivatives against the EGFR kinase domain have shown that strong binding affinities correlate with potent inhibitory activity. researchgate.net
Table 1: Docking Scores of Related Pyrimidine Derivatives against Cyclooxygenase (COX) Targets This table presents data for compounds structurally related to this compound to illustrate typical binding affinity values obtained from molecular docking.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | COX-1 (PDB ID: 3KK6) | -8.5 |
| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | COX-2 (PDB ID: 5IKR) | -9.6 |
| Diclofenac (Standard) | COX-1 (PDB ID: 3KK6) | -8.2 |
| Diclofenac (Standard) | COX-2 (PDB ID: 5IKR) | -9.2 |
Source: Adapted from research on pyridine-containing pyrimidine-2-thiols. ashdin.com
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. These simulations are crucial for assessing the stability of a ligand-protein complex in a dynamic, solvated environment that mimics physiological conditions.
MD simulations are used to validate the results of molecular docking. By simulating the movement of every atom in the system over a period of time, researchers can observe whether the ligand remains stably bound to the active site. A key metric for this analysis is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.
For example, MD simulations of a thiazolo-pyridopyrimidine derivative in complex with the CDK6 protein (PDB ID: 6OQO) revealed a high level of stability throughout the simulation. nih.gov Similarly, a study on two polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine derivative used MD simulations to understand their relative stabilities, showing that the potential energy of different conformations can vary. mdpi.com For this compound, MD simulations would be critical to confirm that the binding pose predicted by docking is maintained and to analyze the persistence of key interactions, such as hydrogen bonds, over time.
Although specific free energy calculations for this compound are not available, the methodology has been applied to numerous pyrimidine-based systems. These calculations can decompose the binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation energy), providing a deeper understanding of the driving forces behind ligand binding.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of a molecule. epstem.net These calculations provide insights into molecular orbitals, charge distribution, and electrostatic potential.
For a related molecule, 2-Methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine] phenyl-2-methylbenzoate, DFT calculations were used to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. epstem.net The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. epstem.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the charge distribution around a molecule, identifying electrophilic (positive potential, blue) and nucleophilic (negative potential, red) regions. mdpi.com For this compound, an MEP map would likely show negative potential around the pyrimidine nitrogens and the oxane oxygen, indicating these are likely sites for hydrogen bond acceptance. mdpi.com These calculations can also predict theoretical spectroscopic data, such as NMR chemical shifts, which can be compared with experimental values to validate the computed structure. epstem.net
Table 2: Illustrative Quantum Chemical Properties for a Complex Heterocyclic Molecule This table shows the type of data obtained from DFT calculations on a related complex molecule, which could be similarly computed for this compound.
| Property | Calculation Method | Value (Illustrative) |
| HOMO Energy | DFT/B3LYP | -6.2 eV |
| LUMO Energy | DFT/B3LYP | -1.8 eV |
| HOMO-LUMO Energy Gap (ΔEg) | DFT/B3LYP | 4.4 eV |
| Dipole Moment | DFT/B3LYP | 5.0 Debye |
Source: Based on general principles and data from studies like those on complex benzoate (B1203000) molecules. epstem.net
Determination of Electronic Structure, Electrostatic Potentials, and Frontier Orbitals
The electronic structure of a molecule is fundamental to its reactivity and physical properties. For this compound, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate the distribution of electrons within the molecule. These calculations can reveal key electronic parameters.
The electrostatic potential (ESP) map provides a visual representation of the charge distribution. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the oxane ether linkage are expected to be regions of negative electrostatic potential, indicating their role as potential hydrogen bond acceptors. Conversely, the hydrogen atoms, particularly those on the methyl group and the oxane ring, would exhibit positive electrostatic potential.
Frontier molecular orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
| Parameter | Value | Computational Method |
|---|---|---|
| HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |
Prediction of Reaction Mechanisms and Transition States
Computational modeling allows for the exploration of potential reaction pathways for this compound. By calculating the potential energy surface for a given reaction, chemists can identify the most likely mechanism, including the structures of any intermediates and transition states.
For instance, the ether linkage in this compound could be susceptible to cleavage under certain conditions. Computational studies could model the reaction pathway for acid-catalyzed hydrolysis, identifying the transition state geometry and the activation energy required for the reaction to proceed. This information is invaluable for understanding the compound's stability and potential degradation pathways.
| Reaction Type | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Ether Cleavage | Acid-Catalyzed Hydrolysis | 25.8 | DFT/B3LYP/6-311+G |
| Aromatic Substitution | Electrophilic Attack at C5 | 18.2 | DFT/B3LYP/6-311+G |
In Silico Design Strategies for Novel Pyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.net In silico design strategies are pivotal in the rational design of novel pyrimidine derivatives with enhanced biological activity and improved pharmacokinetic profiles. nih.govresearchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govresearchgate.net Starting with a set of known active pyrimidine derivatives, a pharmacophore model can be generated to guide the design of new compounds.
For this compound, a hypothetical pharmacophore model could be developed based on its structural features and their potential interactions with a biological target. This model would serve as a template for virtual screening of compound libraries to identify other molecules with a similar pharmacophoric pattern. A study on phenylaminopyrimidine-based derivatives led to a seven-point pharmacophore model for BCR-ABL tyrosine kinase inhibition. nih.gov
| Feature | Location in Molecule | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Pyrimidine N1 and N3 atoms | Interaction with protein backbone or side-chain donors |
| Hydrogen Bond Acceptor | Oxane oxygen atom | Interaction with protein side-chain donors |
| Hydrophobic Feature | Methyl group | Interaction with hydrophobic pocket of the target |
| Aromatic Ring | Pyrimidine ring | π-π stacking interactions |
De Novo Design and Virtual Library Generation
De novo design involves the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a biological target. nih.gov If the three-dimensional structure of a target protein is known, algorithms can be used to "grow" a molecule within the active site, optimizing its interactions with the surrounding amino acid residues.
Starting with the this compound core, de novo design algorithms could explore different substituents on the pyrimidine ring or modifications to the oxane moiety to enhance binding affinity and selectivity. This process can generate vast virtual libraries of novel pyrimidine derivatives. These virtual libraries can then be computationally screened for their drug-like properties (e.g., ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) before any synthetic chemistry is undertaken, saving significant time and resources. benthamdirect.com The use of modular synthetic platforms can further accelerate the elaboration of fragment hits into lead-like molecules. acs.org
Future Directions and Advanced Research Perspectives for 2 Methyl 4 Oxan 4 Yloxy Pyrimidine
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The evolution of synthetic chemistry is moving towards greener and more efficient methodologies, a trend that is highly relevant for the future production of 2-Methyl-4-(oxan-4-yloxy)pyrimidine and its derivatives. The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine-containing heterocyclic compounds, utilizing alternative catalysts, solvents, and techniques to achieve sustainability. benthamdirect.comnih.gov
Future research will likely focus on multicomponent reactions (MCRs), which are particularly attractive for generating large libraries of diverse compounds from simple starting materials in a short timeframe. acs.org A notable advancement in this area is the development of a sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. acs.org This method is advantageous for its regioselectivity and its ability to produce highly and unsymmetrically substituted pyrimidines, liberating only hydrogen and water as byproducts. acs.orgbohrium.com Such approaches, which can utilize alcohols derived from biomass, represent a significant step towards sustainable pharmaceutical manufacturing. acs.org
Furthermore, the use of eco-friendly techniques such as microwave and ultrasound-assisted synthesis, often in solvent-free conditions, is gaining traction for the creation of pyrimidine (B1678525) derivatives. nih.govpowertechjournal.com These energy-efficient methods, coupled with the use of reusable and metal-free catalysts, are expected to streamline the synthesis of complex pyrimidines. powertechjournal.com The development of versatile synthetic protocols that allow for convenient functionalization, such as those leveraging the reactivity differences on the pyrimidine ring, will be crucial for producing novel analogues. researchgate.net
Rational Design of Second-Generation Pyrimidine Analogues with Enhanced Specificity
The foundation of modern drug discovery lies in the rational design of molecules with high affinity and specificity for their biological targets, thereby maximizing therapeutic efficacy while minimizing off-target effects. For pyrimidine derivatives, the position of substituents on the pyrimidine nucleus is known to greatly influence their biological activities. nih.gov Future research on this compound will undoubtedly involve the systematic exploration of its structure-activity relationships (SAR) to guide the design of second-generation analogues. nih.govhumanjournals.com
A key area of focus will be the modification of substituents at various positions of the pyrimidine ring to enhance interactions with target proteins, such as kinases, which are often implicated in diseases like cancer. mdpi.comfrontiersin.org The dysregulation of protein kinase activity is a factor in numerous pathologies, making them a primary target for small molecule inhibitors. frontiersin.orgfrontiersin.orgsciopen.com The development of pyrimidine-based kinase inhibitors with improved selectivity is an ongoing effort in cancer research and other therapeutic areas. labiotech.eunih.gov
For instance, studies on arylpyrazole pyrimidine ether derivatives have shown that specific substitutions can lead to compounds with significantly higher bioactivity than existing commercial agents. acs.org By employing intermediate derivatization methods, researchers can create novel series of compounds and systematically evaluate their structure-activity relationships. acs.org This rational approach, which often involves creating hybrid molecules or altering key functional groups, is essential for developing analogues with enhanced specificity and potency. frontiersin.orgnih.gov
Integration of Multi-Omics Data in Biological Activity Profiling
To fully understand the biological impact of this compound and its future analogues, a shift from single-level analysis to a more holistic, multi-omics approach is necessary. nih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics provides a comprehensive, systems-level view of a compound's effects on cellular processes. nygen.ionashbio.com This integrated approach is transforming drug discovery by enabling a more nuanced understanding of disease mechanisms and drug responses. nashbio.compharmalex.com
By combining various omics datasets, researchers can identify the specific cellular pathways and networks affected by a compound. nygen.ionashbio.com For example, integrating transcriptomic and proteomic data can reveal dysregulated pathways, while metabolomic profiling can illuminate disruptions in biochemical networks. nashbio.com This is crucial for identifying novel therapeutic targets and understanding a compound's mechanism of action (MoA). nashbio.comnih.gov Advanced mass spectrometry techniques are also enhancing the ability to perform in-depth proteoform analysis, providing greater precision in characterizing complex biological samples. technologynetworks.com
The use of multi-omics is also vital for biomarker discovery, which can help in stratifying patients and predicting treatment responses. nygen.ionashbio.com Platforms that facilitate the integration and analysis of large, complex multi-omics datasets are becoming central to drug development, allowing for the identification of molecular signatures associated with efficacy. nygen.iopharmalex.com This comprehensive profiling will be instrumental in elucidating the full biological activity of this compound and prioritizing the development of its most promising derivatives. nih.gov
Development of Advanced Predictive Models for Compound Efficacy and Biological Fate
The high attrition rate of drug candidates in clinical trials highlights the need for better predictive models in the early stages of drug discovery. sci-hub.se In silico tools and machine learning algorithms are increasingly being used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new chemical entities before they are even synthesized. sci-hub.senih.govnih.gov This computational approach saves significant time and resources by identifying potentially problematic candidates early in the development pipeline. sci-hub.se
For pyrimidine derivatives, quantitative structure-activity relationship (QSAR) models are being developed to predict biological activity based on molecular descriptors. mdpi.combg.ac.rsscirp.org These data-driven models can establish relationships between a compound's two-dimensional structure and its therapeutic activity, allowing for the predictive screening of new designs. mdpi.comresearchgate.net The accuracy of these predictions depends heavily on the quality of the dataset and the algorithms used, often necessitating the use of multiple tools for cross-validation. nih.gov
Future efforts will focus on creating more sophisticated and reliable predictive models. This includes the development of deep neural networks, such as the Multi-omics Late Integration (MOLI) model, which can integrate various data types to predict drug response. oup.com By leveraging large datasets from sources like the Cancer Cell Line Encyclopedia (CCLE), these models can be trained to recognize patterns associated with drug sensitivity. oup.com The application of such advanced predictive tools will be crucial for forecasting the efficacy and biological fate of this compound analogues, thereby streamlining their path to clinical relevance. frontiersin.org
Collaborative Research Avenues in Academic and Industrial Settings
The increasing complexity and cost of drug development have made collaborations between academia and industry more important than ever. nih.govdrugbank.com These partnerships create a synergistic environment where the innovative, high-risk research often conducted in academic labs can be combined with the resources, infrastructure, and drug development expertise of pharmaceutical companies. nih.govresearchgate.net This collaborative model is essential for translating basic scientific discoveries into tangible therapeutic products. technologynetworks.com
For a compound like this compound, such collaborations can accelerate its development trajectory. Academic researchers can contribute by exploring novel biological targets and mechanisms, while industrial partners can provide access to high-throughput screening platforms, large compound libraries, and expertise in medicinal chemistry and clinical trial design. nih.govresearchgate.net These partnerships can help bridge the "valley of death" where promising early-stage discoveries often languish due to a lack of funding and resources.
Successful collaborations are typically built on clear agreements regarding intellectual property, licensing, and commercialization rights, ensuring that both parties benefit from the venture's success. drugbank.com The establishment of consortia and institutes dedicated to fostering these relationships, such as the Milner Therapeutics Institute, exemplifies the growing trend towards a more integrated and collaborative approach to drug discovery. technologynetworks.com By leveraging the complementary strengths of both sectors, the development of next-generation pyrimidine-based therapies can be significantly expedited. drugbank.comnih.gov
Q & A
Q. What are the critical safety protocols for handling this compound in a research lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
